molecular formula C10H11N3O2S B1270513 N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide CAS No. 314033-54-0

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide

Cat. No.: B1270513
CAS No.: 314033-54-0
M. Wt: 237.28 g/mol
InChI Key: ZGSYMYOABJYXAL-UHFFFAOYSA-N
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Description

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide is a benzothiazole-derived acetamide featuring a methoxy group at position 4 and an amino group at position 6 of the benzothiazole ring. Benzothiazole-acetamide derivatives are recognized for their pharmacological versatility, including enzyme inhibition (e.g., MAO-A/B, AChE, BChE) and antimicrobial activity .

Properties

IUPAC Name

N-(6-amino-4-methoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5(14)12-10-13-9-7(15-2)3-6(11)4-8(9)16-10/h3-4H,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYMYOABJYXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2S1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242574
Record name N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314033-54-0
Record name N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314033-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Acetylation: The amino group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial growth.

Anticancer Activity

The anticancer potential has been investigated extensively:

  • Cell Line Studies : The compound demonstrated significant antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values indicating strong selectivity.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A study by Amnerkar et al. synthesized derivatives of benzothiazole and evaluated their anticancer activity, finding that modifications similar to those in this compound led to enhanced efficacy against cancer cell lines.
  • Anti-inflammatory Assessment : Research conducted by Sadhasivam et al. identified benzothiazole derivatives with considerable anti-inflammatory effects; this suggests that this compound may share similar pathways in reducing inflammation .

Mechanism of Action

The mechanism of action of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The pharmacological profile of benzothiazole-acetamides is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Benzothiazole Ring) Molecular Formula Key Pharmacological Activity Reference
N-(6-Methoxy-benzothiazol-2-yl)-acetamide 6-OCH₃ C₁₀H₁₀N₂O₂S Reference standard for spectral data
N-(4-Hydroxy-3-methoxyphenyl-thiazol-2-yl)-acetamide 4-OH, 3-OCH₃ (aryl) C₁₃H₁₃N₃O₃S COX/LOX inhibition (anti-inflammatory)
N-(5-(Acetyloxy)-2-(4-chlorophenyl)-quinoxalin-7-yl)-acetamide Non-benzothiazole scaffold C₂₁H₁₇ClN₄O₃ MAO-A inhibition (IC₅₀ = 0.028 µM)
N-(6-Alkoxy-benzothiazol-2-yl)-2-triazolyl-acetamide 6-OR (R = alkyl), 2-triazole Variable AChE/BChE inhibition (IC₅₀: 0.1–5 µM)
N-(3,5-Difluorophenyl)-2-(benzo[d]thiazol-5-sulfonyl)-acetamide Benzo[d]thiazole-5-sulfonyl C₁₆H₁₂F₂N₂O₃S₂ Antimicrobial (gram-positive bacteria)

Pharmacological Activity Comparison

  • Enzyme Inhibition: MAO Selectivity: The compound N-(5-(acetyloxy)-2-(4-chlorophenyl)-quinoxalin-7-yl)-acetamide exhibits 50-fold selectivity for MAO-A over MAO-B . In contrast, benzothiazole-linked triazole-acetamides (e.g., N-(6-alkoxy-benzothiazol-2-yl)-2-triazolyl-acetamide) show dual inhibition of MAO-B and BChE, suggesting that the benzothiazole core enhances polypharmacological activity . AChE/BChE Inhibition: Derivatives with heterocyclic linkers (e.g., triazole, tetrazole) at the acetamide sidechain demonstrate enhanced cholinesterase inhibition. For example, 2-(1H-tetrazol-1-yl)-N-(6-alkoxy-benzothiazol-2-yl)-acetamide derivatives (IC₅₀: 0.1–5 µM) outperform non-heterocyclic analogs .
  • Antimicrobial Activity :

    • Sulfonyl-piperazine-acetamide derivatives (e.g., compound 47 in ) with benzo[d]thiazole-5-sulfonyl groups exhibit potent activity against gram-positive bacteria. The electron-withdrawing sulfonyl group likely enhances membrane penetration .
  • Anti-inflammatory Activity :

    • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) shows COX/LOX inhibition, attributed to the methoxy and hydroxy groups stabilizing enzyme interactions .

Biological Activity

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methoxy group and amino functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. For instance, it was found to inhibit the growth of melanoma cell lines (B16-F1, A375) with IC50 values indicating strong selectivity .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further development in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique AspectsBiological Activity
N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamideDifferent amino positioningPotentially different activitiesAnticancer
This compoundMethoxy substitution on benzothiazoleAltered solubility and reactivityAntimicrobial, anticancer
Benzothiazole derivativesVarying functional groupsDiverse biological effectsGeneral class with varied activities

This table illustrates how the specific substitution pattern on the benzothiazole ring influences the biological activity of these compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A study by Amnerkar et al. synthesized derivatives of benzothiazole and evaluated their anticancer activity, finding that modifications similar to those in this compound led to enhanced efficacy against cancer cell lines .
  • Anti-inflammatory Assessment : Research conducted by Sadhasivam et al. identified benzothiazole derivatives with considerable anti-inflammatory effects; this suggests that this compound may share similar pathways in reducing inflammation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-methoxy-1,3-benzothiazol-2-amine with activated acetylating agents (e.g., acetyl chloride) in chloroform under reflux, followed by crystallization from ethanol (yield ~22%) . Key factors include solvent choice (e.g., CHCl₃ for reflux stability), catalyst selection (e.g., anhydrous AlCl₃ for acetylation), and purification via recrystallization. IR spectroscopy (e.g., ν=1668 cm⁻¹ for C=O stretch) and ¹H NMR (δ=3.76 ppm for methoxy group) confirm structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • FT-IR : Identifies functional groups (e.g., amide C=O at ~1668 cm⁻¹, NH₂ bending at ~1604 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ=3.76 ppm) and carbon backbone .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S/O percentages (e.g., C: 67.38% calculated vs. 67.32% observed) .
  • Melting Point : Assesses compound purity (e.g., 485–486 K) .

Q. How is the compound’s solubility and stability evaluated for biological assays?

  • Methodological Answer : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (CHCl₃) via saturation experiments. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC over 24–72 hours. Precipitate formation or chromatographic peak degradation indicates instability .

Advanced Research Questions

Q. What crystallographic challenges arise during X-ray refinement of this compound derivatives?

  • Methodological Answer : Challenges include:

  • Disorder in Crystal Lattices : Resolve using SHELXL with restraints for flexible groups (e.g., methoxy or adamantyl substituents) .
  • Hydrogen Bonding Networks : Analyze intermolecular N–H⋯N and C–H⋯O interactions via Mercury software. For example, H-bonded dimers in triclinic P1 space groups form ribbons via S⋯S interactions (3.622 Å) .
  • Twinned Data : Apply twin-law matrices in SHELX to refine overlapping reflections .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the 6-amino or 4-methoxy positions (e.g., halogenation, alkylation) to modulate electronic or steric effects .
  • Biological Screening : Test derivatives against bacterial isolates (e.g., S. aureus, E. coli) using MIC assays. Compare activities with parent compound to identify pharmacophores .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like bacterial gyrase or α-glucosidase .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control for Purity : Re-evaluate compound purity via HPLC and elemental analysis. Impurities >5% can skew bioassay results .
  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC) across labs.
  • Structural Confirmation : Re-examine NMR/IR data to rule out isomerism or degradation products .

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